![molecular formula C18H20FN3O4S B2427003 N-(4-fluorobenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251705-16-4](/img/structure/B2427003.png)
N-(4-fluorobenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-fluorobenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide” is a chemical compound with the CAS number 1251705-16-4 . It has a molecular weight of 393.433g/mol and a molecular formula of C18H20FN3O4S .
Physical and Chemical Properties This compound has a complexity of 730 and a topological polar surface area of 95.2 . It has 6 rotatable bonds, 1 hydrogen bond donor count, and 6 hydrogen bond acceptor count . The compound is canonicalized, with an XLogP3-AA of 1.2 . The exact mass and the monoisotopic mass of the compound are both 393.11585546 .
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Research has explored the synthesis and pharmacological evaluation of compounds bearing the N-(4-fluorobenzyl) moiety. For instance, Fouchard et al. (2001) synthesized a series of (indol-3-yl)alkylamides, including compounds with benzyl and 4-fluorobenzyl groups, demonstrating promising analgesic properties comparable to reference drugs such as flupirtine and ibuprofen. This study suggests the potential of such compounds in developing potent analgesic agents (Fouchard, Marchand, Baut, Emig, & Nickel, 2001).
Antiallergic Properties
Menciu et al. (1999) prepared new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, identifying a compound with a 1-(4-fluorobenzyl)indol-3-yl moiety that was significantly more potent than astemizole in antiallergic assays. This underscores the compound's potential as a novel antiallergic agent, providing a foundation for further pharmacological exploration (Menciu, Duflos, Fouchard, Le Baut, Emig, Achterrath, Szelenyi, Nickel, Schmidt, Kutscher, & Günther, 1999).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives, including a 4-fluorobenzylthiazolyl derivative, were synthesized and evaluated by Fallah-Tafti et al. (2011) for their Src kinase inhibitory and anticancer activities. The study highlighted the significance of the structural elements in enhancing anticancer potency, suggesting a route for the development of new cancer therapeutics (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Antitumor Agents
The exploration of N-aryl(indol-3-yl)glyoxamides as antitumor agents by Marchand et al. (2009) revealed the critical role of the N-(pyridin-4-yl) moiety for activity, with one compound showing high cytotoxicity against several cancer cell lines. This work contributes to understanding the structure-activity relationships necessary for the development of effective antitumor drugs (Marchand, Antoine, Le Baut, Czech, Baasner, Günther, 2009).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c19-15-7-5-14(6-8-15)12-20-17(23)13-21-9-3-4-16(18(21)24)27(25,26)22-10-1-2-11-22/h3-9H,1-2,10-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBFCOMJGSHTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.